molecular formula C23H28N2O2S B11419810 (2E)-3-(1-{3-[butyl(methyl)amino]-2-hydroxypropyl}-1H-indol-3-yl)-1-thien-2-ylprop-2-en-1-one

(2E)-3-(1-{3-[butyl(methyl)amino]-2-hydroxypropyl}-1H-indol-3-yl)-1-thien-2-ylprop-2-en-1-one

Cat. No.: B11419810
M. Wt: 396.5 g/mol
InChI Key: SALBKFMJBBCCIC-VAWYXSNFSA-N
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Description

(2E)-3-(1-{3-[butyl(methyl)amino]-2-hydroxypropyl}-1H-indol-3-yl)-1-thien-2-ylprop-2-en-1-one is a complex organic compound that features a combination of indole, thiophene, and amino alcohol functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(1-{3-[butyl(methyl)amino]-2-hydroxypropyl}-1H-indol-3-yl)-1-thien-2-ylprop-2-en-1-one typically involves multiple steps:

    Formation of the Indole Derivative: The indole moiety can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Amino Alcohol Group: The amino alcohol group can be introduced via a Mannich reaction, where formaldehyde, a secondary amine (such as butylmethylamine), and a compound containing an active hydrogen atom (such as the indole derivative) react together.

    Formation of the Thiophene Derivative: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone or aldehyde with a thiocarbonyl compound in the presence of a base.

    Coupling of the Indole and Thiophene Derivatives: The final step involves coupling the indole and thiophene derivatives through a Knoevenagel condensation reaction, where the two components react in the presence of a base to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino alcohol group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can occur at the double bond or the carbonyl group, resulting in the formation of saturated compounds.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the amino group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated compounds.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules.

    Catalysis: It can serve as a ligand in catalytic reactions, enhancing the reactivity and selectivity of catalysts.

Biology

    Pharmacology: The compound may exhibit biological activity, making it a potential candidate for drug development.

    Biochemical Studies: It can be used as a probe to study biochemical pathways and interactions.

Medicine

    Drug Development: The compound’s unique structure may allow it to interact with specific biological targets, making it a potential lead compound for the development of new therapeutics.

Industry

    Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (2E)-3-(1-{3-[butyl(methyl)amino]-2-hydroxypropyl}-1H-indol-3-yl)-1-thien-2-ylprop-2-en-1-one depends on its specific application. In pharmacology, it may interact with specific receptors or enzymes, modulating their activity. The indole and thiophene moieties may allow the compound to bind to hydrophobic pockets in proteins, while the amino alcohol group can form hydrogen bonds with polar residues.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(1-{3-[butyl(methyl)amino]-2-hydroxypropyl}-1H-indol-3-yl)-1-phenylprop-2-en-1-one: Similar structure but with a phenyl group instead of a thiophene ring.

    (2E)-3-(1-{3-[butyl(methyl)amino]-2-hydroxypropyl}-1H-indol-3-yl)-1-furylprop-2-en-1-one: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

The presence of the thiophene ring in (2E)-3-(1-{3-[butyl(methyl)amino]-2-hydroxypropyl}-1H-indol-3-yl)-1-thien-2-ylprop-2-en-1-one imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from similar compounds with different heterocyclic rings.

Properties

Molecular Formula

C23H28N2O2S

Molecular Weight

396.5 g/mol

IUPAC Name

(E)-3-[1-[3-[butyl(methyl)amino]-2-hydroxypropyl]indol-3-yl]-1-thiophen-2-ylprop-2-en-1-one

InChI

InChI=1S/C23H28N2O2S/c1-3-4-13-24(2)16-19(26)17-25-15-18(20-8-5-6-9-21(20)25)11-12-22(27)23-10-7-14-28-23/h5-12,14-15,19,26H,3-4,13,16-17H2,1-2H3/b12-11+

InChI Key

SALBKFMJBBCCIC-VAWYXSNFSA-N

Isomeric SMILES

CCCCN(C)CC(CN1C=C(C2=CC=CC=C21)/C=C/C(=O)C3=CC=CS3)O

Canonical SMILES

CCCCN(C)CC(CN1C=C(C2=CC=CC=C21)C=CC(=O)C3=CC=CS3)O

Origin of Product

United States

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